molecular formula C20H29N3O6 B14815144 Cilazaprilat hydrate

Cilazaprilat hydrate

Cat. No.: B14815144
M. Wt: 407.5 g/mol
InChI Key: QFSSHXHLJILYAI-FRKSIBALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilazaprilat hydrate is a biologically active metabolite of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, cilazaprilat . This compound is the hydrated form of cilazaprilat, which means it contains water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cilazaprilat hydrate is synthesized through the hydrolysis of cilazapril. The synthesis of cilazapril involves the reaction of a pyridazine derivative with an ethyl ester of a phenylpropionic acid derivative under specific conditions . The hydrolysis of cilazapril to cilazaprilat occurs in the liver, where the ester bond is cleaved to form the active metabolite .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of cilazapril followed by its hydrolysis to cilazaprilat. The process includes purification steps to obtain cilazaprilat in its hydrated form. The production process must ensure the stability and purity of the final product to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cilazaprilat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis and deesterification of cilazapril is cilazaprilat .

Scientific Research Applications

Cilazaprilat hydrate has several scientific research applications, including:

Mechanism of Action

Cilazaprilat inhibits the production of angiotensin II by competing with angiotensin I for binding at the angiotensin-converting enzyme. This inhibition decreases sodium and water reabsorption (via aldosterone) and reduces vasoconstriction. The combined effect is a decrease in vascular resistance and, consequently, blood pressure .

Properties

Molecular Formula

C20H29N3O6

Molecular Weight

407.5 g/mol

IUPAC Name

(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate

InChI

InChI=1S/C20H27N3O5.H2O/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14;/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28);1H2/t15-,16-,17-;/m0./s1

InChI Key

QFSSHXHLJILYAI-FRKSIBALSA-N

Isomeric SMILES

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O

Canonical SMILES

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.